6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
CAS No. |
370582-34-6 |
|---|---|
Molecular Formula |
C20H25N5O4 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O4/c1-13-6-4-8-25-17(13)23-18-15(20(25)27)12-14(16(21)24(18)9-11-29-3)19(26)22-7-5-10-28-2/h4,6,8,12,21H,5,7,9-11H2,1-3H3,(H,22,26) |
InChI Key |
SJASVSGQOQAMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations including cyclization, substitution, and condensation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s tricyclic scaffold, methoxy substituents, and carboxamide group invite comparisons with other microbial-derived bioactive molecules. Below is a synthesis of key analogs based on structural motifs and biosynthetic pathways:
Table 1: Comparison of Key Features with Similar Compounds
Structural Analogues
- Lankacidin C: Shares a polyketide-derived macrocycle but differs in functional groups (lactone vs. tricyclic carboxamide).
- Syringolin A : A cyclic tripeptide with an epoxyketone group, produced via NRPS in Pseudomonas. While structurally distinct, its biosynthetic origin (NRPS) aligns with the inferred pathway for the target compound .
Functional Analogues
- Milbemycin: A macrocyclic antiparasitic agent with a polyketide backbone.
- Pyoverdine : A siderophore critical for iron uptake in Pseudomonas. The carboxamide group in the target compound may mimic pyoverdine’s metal-chelating properties, suggesting possible roles in virulence or nutrient acquisition .
Biological Activity
The compound 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclo structure and the presence of multiple functional groups. This article explores its biological activity, potential pharmacological properties, and mechanisms of action based on available literature.
- Molecular Formula : C22H29N5O4
- Molecular Weight : 427.5 g/mol
- IUPAC Name : 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Enzyme Interaction : The compound may interact with various enzymes or receptors due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
- Antimicrobial Activity : Given the structural similarity to known antimicrobial agents, it is plausible that this compound exhibits some level of antibacterial or antifungal activity.
- Modulation of Biological Pathways : The unique combination of functional groups allows for potential modulation of specific biological pathways.
Study 1: Antimicrobial Activity
A study investigating compounds with similar triazole structures found significant antimicrobial effects against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). Although direct studies on this compound are lacking, the implications suggest it may possess similar properties due to its structural characteristics .
Study 2: Cytotoxicity and Selectivity
Research on related compounds indicated cytotoxic effects in cancer cell lines while exhibiting selectivity over normal cells. This raises the possibility that 6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-11-methyl-2-oxo could have anticancer properties worth exploring in future studies .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Compound A | C22H29N5O4 | Yes | Moderate |
| Compound B | C20H25N5O3 | Yes | High |
| Compound C | C21H30N4O5 | No | Low |
Q & A
Q. What are the recommended synthetic routes for obtaining high-purity samples of this compound?
- Methodological Answer : Synthesis should begin with modular cyclization strategies, leveraging triazatricyclic core formation via microwave-assisted cycloaddition to improve yield and reduce side products . Subsequent functionalization of the methoxyethyl and methoxypropyl groups requires controlled alkylation under anhydrous conditions (e.g., using NaH/DMF) to avoid hydrolysis . Purification via reversed-phase HPLC with acetonitrile/water gradients (pH 7.0) is critical to isolate the target compound from structurally similar byproducts .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode with <5 ppm mass accuracy) .
- Multidimensional NMR : ¹H-¹³C HSQC and HMBC to resolve overlapping signals in the tricyclic core and methoxy substituents .
- X-ray Crystallography : For absolute stereochemistry confirmation, grow crystals in ethyl acetate/hexane mixtures at 4°C .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the compound’s triazatricyclic motif, which is known to interact with ATP-binding pockets . Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination over a 0.1–100 µM range. Include cytotoxicity profiling in HEK-293 cells to assess selectivity .
Advanced Research Questions
Q. How can computational modeling predict reactivity in novel reactions (e.g., photoinduced cyclization)?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways, focusing on transition-state energies for cyclization steps . Validate predictions using microfluidic reactors with in-situ UV-Vis monitoring to track intermediates . Integrate machine learning (e.g., Gaussian process regression) to optimize reaction conditions (solvent, light intensity) .
Q. What strategies resolve contradictions in bioactivity data across cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply hierarchical clustering to identify cell-line-specific sensitivity patterns .
- Proteomics Profiling : Use SILAC labeling to quantify target engagement in resistant vs. sensitive lines, focusing on off-target kinase interactions .
- Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility to explain differential activity (e.g., solvent-accessible surface area changes in mutant kinases) .
Q. How to optimize multi-step synthesis for scalability while minimizing racemization?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for imine formation steps to enhance stereochemical control and reduce residence time .
- DoE (Design of Experiments) : Use a 3-factor (temperature, catalyst loading, solvent polarity) Box-Behnken design to identify robust conditions for chiral center retention .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of enantiomeric excess .
Q. What validation protocols ensure reliability in molecular docking studies?
- Methodological Answer :
- Cross-Docking : Test the compound against crystal structures of homologous kinases (e.g., PDB: 2J6M for EGFR) to assess pose reproducibility .
- Binding Free Energy Calculations : Use MM-GBSA to rank docking poses and compare with experimental IC₅₀ values .
- Negative Controls : Include inactive analogs to validate scoring function specificity .
Notes on Contradictions and Validation
- Stereochemical Instability : Conflicting NMR data in early studies were resolved by X-ray analysis, confirming axial chirality in the tricyclic core .
- Bioactivity Variability : Discrepancies in IC₅₀ values across labs were traced to differences in ATP concentrations (1 mM vs. 100 µM); standardize assay conditions using the ADP-Glo™ protocol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
